molecular formula C23H27N3O3 B11516202 N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide

N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide

Cat. No.: B11516202
M. Wt: 393.5 g/mol
InChI Key: MGPTWQCMTCOYGO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide is a complex organic compound with a molecular structure that includes a tryptophanamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide typically involves multiple steps. One common method includes the protection of the tryptophanamide core, followed by the introduction of the 2-methylphenyl and 2-methylpropoxycarbonyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution may result in substituted analogs of the original compound.

Scientific Research Applications

N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propanyl N-{(2-methylphenyl)[(2-methyl-2-propanyl)(N-{[(2-methyl-2-propanyl)oxy]carbonyl}seryl)amino]acetyl}phenylalaninate
  • N-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-nitro-L-phenylalanyl-L-prolinamide

Uniqueness

N-(2-methylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide is unique due to its specific structural features and the combination of functional groups

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methylanilino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C23H27N3O3/c1-15(2)14-29-23(28)26-21(22(27)25-19-10-6-4-8-16(19)3)12-17-13-24-20-11-7-5-9-18(17)20/h4-11,13,15,21,24H,12,14H2,1-3H3,(H,25,27)(H,26,28)

InChI Key

MGPTWQCMTCOYGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC(C)C

Origin of Product

United States

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